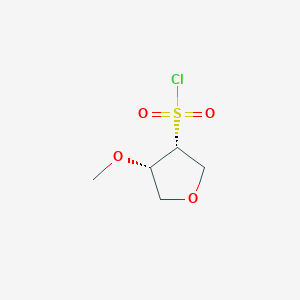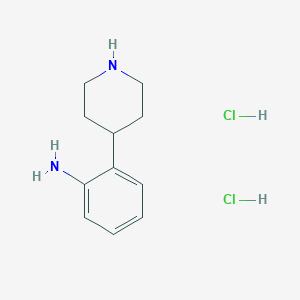
2-Piperidin-4-yl-phenylamine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of aniline and piperidine, both of which are significant in organic chemistry and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)aniline dihydrochloride typically involves the reaction of piperidine with aniline under specific conditions. One common method includes the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . Another approach involves the photochemical method for obtaining bicyclic piperidinones from dienes via intramolecular cycloaddition, followed by reduction to form piperidines .
Industrial Production Methods
Industrial production of 2-(Piperidin-4-yl)aniline dihydrochloride often involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Recrystallization is commonly used to purify the compound, ensuring it meets the required standards for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often use reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms. Substitution reactions can result in various substituted derivatives, depending on the functional groups introduced .
Applications De Recherche Scientifique
2-(Piperidin-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active compounds.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Piperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific targets involved .
Comparaison Avec Des Composés Similaires
2-(Piperidin-4-yl)aniline dihydrochloride can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)pyridine: This compound has a similar piperidine structure but differs in its functional groups.
4-(Piperidin-4-yl)benzamide: Another similar compound with a benzamide group instead of an aniline group.
N-(Piperidin-4-yl)benzamide derivatives: These compounds share the piperidine core but have different substituents.
The uniqueness of 2-(Piperidin-4-yl)aniline dihydrochloride lies in its specific combination of aniline and piperidine moieties, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
920966-01-4 |
|---|---|
Formule moléculaire |
C11H18Cl2N2 |
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
2-piperidin-4-ylaniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8,12H2;2*1H |
Clé InChI |
JCPNAYJWSYRIFF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC=CC=C2N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354140.png)
![3-[(Benzylsulfanyl)methyl]-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354146.png)

![(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B13354154.png)
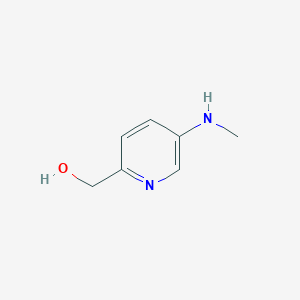
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13354170.png)
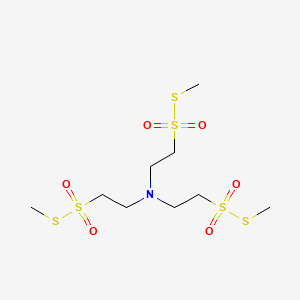
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354181.png)
![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)
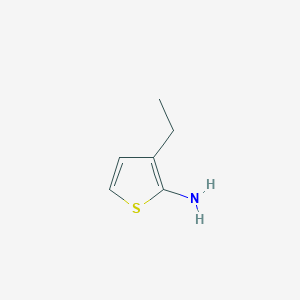
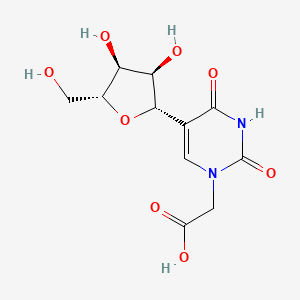
![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354208.png)
